Pyrametostrobin

Description

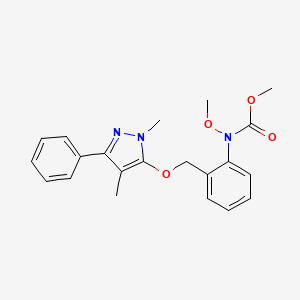

Structure

3D Structure

Properties

IUPAC Name |

methyl N-[2-[(2,4-dimethyl-5-phenylpyrazol-3-yl)oxymethyl]phenyl]-N-methoxycarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O4/c1-15-19(16-10-6-5-7-11-16)22-23(2)20(15)28-14-17-12-8-9-13-18(17)24(27-4)21(25)26-3/h5-13H,14H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWTVBEZBWMDXIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(N=C1C2=CC=CC=C2)C)OCC3=CC=CC=C3N(C(=O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1058218 | |

| Record name | Pyrametostrobin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1058218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

381.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915410-70-7 | |

| Record name | Pyrametostrobin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=915410-70-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrametostrobin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0915410707 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrametostrobin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1058218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PYRAMETOSTROBIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A48MWZ2X24 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Pyrametostrobin: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrametostrobin, a strobilurin fungicide, is a potent inhibitor of mitochondrial respiration in fungi, demonstrating broad-spectrum activity against a variety of plant pathogens. This technical guide provides a comprehensive overview of the discovery and synthetic pathways of this compound, tailored for researchers and professionals in the fields of agrochemical and drug development. Detailed experimental protocols, quantitative biological activity data, and in-depth spectroscopic analysis are presented to facilitate further research and development.

Introduction

This compound belongs to the strobilurin class of fungicides, which are known for their mechanism of action involving the inhibition of the cytochrome bc1 complex (Complex III) in the mitochondrial respiratory chain. This disruption of electron transport leads to a cessation of ATP synthesis, ultimately causing fungal cell death. This compound's chemical structure, methyl (2-(((1,4-dimethyl-3-phenyl-1H-pyrazol-5-yl)oxy)methyl)phenyl)methoxycarbamate, incorporates a pyrazole (B372694) moiety, a feature that contributes to its high efficacy and broad fungicidal spectrum. This guide will delve into the key aspects of its discovery, a detailed synthesis pathway with experimental protocols, and its biological activity.

Discovery and Mode of Action

The discovery of this compound is rooted in the extensive research on strobilurin analogues, aiming to develop fungicides with improved efficacy, broader spectrum, and better plant compatibility. The core principle behind its fungicidal activity is the inhibition of mitochondrial respiration, a mode of action shared by other strobilurin fungicides like Pyraclostrobin. By binding to the Qo site of the cytochrome bc1 complex, this compound effectively blocks the electron transfer from ubiquinol (B23937) to cytochrome c, a critical step in the production of cellular energy.

Signaling Pathway

The inhibitory action of this compound on the mitochondrial respiratory chain can be visualized as follows:

Synthesis Pathway

The synthesis of this compound is a multi-step process that involves the preparation of two key intermediates: 1,4-dimethyl-3-phenyl-1H-pyrazol-5-ol and methyl (2-(bromomethyl)phenyl)(methoxy)carbamate . These intermediates are then coupled to yield the final product.

Overall Synthesis Workflow

Experimental Protocols

Synthesis of Intermediate 1: 1,4-dimethyl-3-phenyl-1H-pyrazol-5-ol

Step 1: Synthesis of 1-phenyl-3-methyl-5-pyrazolone

-

Materials: Phenylhydrazine, ethyl acetoacetate, ethanol (B145695), hydrochloric acid.

-

Procedure:

-

In a round-bottom flask, dissolve phenylhydrazine (0.5 mol) in ethanol (80 mL).

-

Adjust the pH of the solution to 5.8-6.0 by the dropwise addition of concentrated hydrochloric acid with stirring.

-

Heat the solution to 50-55°C.

-

Add ethyl acetoacetate (0.5 mol) dropwise over 2 hours, maintaining the reaction temperature at 50-55°C.

-

After the addition is complete, reflux the mixture for 1.5 hours.

-

Distill off the ethanol under reduced pressure.

-

Adjust the pH of the residue to 7.0 with a suitable base and reflux for another 1-3 hours.

-

Cool the reaction mixture to room temperature to allow for crystallization.

-

Filter the crude product, wash with cold water, and dry.

-

Recrystallize the crude product from an ethanol-water mixture to obtain pure 1-phenyl-3-methyl-5-pyrazolone.

-

-

Yield: ~97%

-

Characterization:

-

Melting Point: 127-128°C

-

Step 2: Methylation to 1,4-dimethyl-3-phenyl-1H-pyrazol-5-ol

-

Materials: 1-phenyl-3-methyl-5-pyrazolone, dimethyl sulfate (B86663), sodium hydroxide, water.

-

Procedure:

-

To a solution of 1-phenyl-3-methyl-5-pyrazolone in an appropriate solvent, add a solution of sodium hydroxide.

-

Add dimethyl sulfate dropwise while maintaining the temperature and pH of the reaction mixture.

-

Stir the reaction mixture until the starting material is consumed (monitored by TLC).

-

Acidify the reaction mixture and extract the product with a suitable organic solvent.

-

Wash the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purify by column chromatography or recrystallization.

-

Synthesis of Intermediate 2: Methyl (2-(bromomethyl)phenyl)(methoxy)carbamate

Step 1: Synthesis of N-hydroxy-N-(2-methylphenyl)carbamate

-

Materials: o-Nitrotoluene, methyl chloroformate, reducing agent (e.g., zinc powder, hydrazine (B178648) hydrate), catalyst (e.g., Raney nickel), solvent (e.g., methanol, dichloromethane).

-

Procedure:

-

In a reaction vessel, mix o-nitrotoluene, a catalyst, and a reaction solvent.

-

Heat the mixture to 65-85°C and add hydrazine hydrate (B1144303) dropwise over 1.5-3 hours.

-

Maintain the temperature and stir for an additional 2-7 hours.

-

After the reaction is complete, filter the mixture and extract the organic phase.

-

To the organic phase, add methyl chloroformate dropwise at 50°C over 2.5 hours and react for 3 hours.

-

After the reaction, wash with water, cool to induce precipitation, and filter the solid.

-

Wash the filter cake with petroleum ether and ethyl acetate (B1210297) and dry to obtain the product.

-

-

Yield: ~75-79%

Step 2: Methylation to Methyl N-methoxy-N-(2-methylphenyl)carbamate

-

Materials: N-hydroxy-N-(2-methylphenyl)carbamate, methylating agent (e.g., dimethyl sulfate), base, solvent.

-

Procedure:

-

Dissolve N-hydroxy-N-(2-methylphenyl)carbamate in a suitable solvent and add a base.

-

Add the methylating agent dropwise at a controlled temperature.

-

Stir the reaction until completion.

-

Work up the reaction mixture by extraction and purify the product.

-

Step 3: Bromination to Methyl (2-(bromomethyl)phenyl)(methoxy)carbamate

-

Materials: Methyl N-methoxy-N-(2-methylphenyl)carbamate, N-bromosuccinimide (NBS), radical initiator (e.g., AIBN), solvent (e.g., carbon tetrachloride).

-

Procedure:

-

Dissolve methyl N-methoxy-N-(2-methylphenyl)carbamate in a suitable solvent.

-

Add NBS and a catalytic amount of a radical initiator.

-

Reflux the mixture under light irradiation until the reaction is complete.

-

Cool the mixture, filter off the succinimide, and concentrate the filtrate.

-

Purify the residue by column chromatography.

-

Final Coupling Reaction: Synthesis of this compound

-

Materials: 1,4-dimethyl-3-phenyl-1H-pyrazol-5-ol, methyl (2-(bromomethyl)phenyl)(methoxy)carbamate, base (e.g., potassium carbonate), solvent (e.g., DMF, acetone).

-

Procedure:

-

In a reaction flask, dissolve 1,4-dimethyl-3-phenyl-1H-pyrazol-5-ol and a base in a suitable solvent.

-

Add a solution of methyl (2-(bromomethyl)phenyl)(methoxy)carbamate dropwise at room temperature.

-

Stir the reaction mixture at an elevated temperature (e.g., reflux) for several hours until completion (monitored by TLC).

-

After cooling, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

-

Dissolve the residue in a suitable solvent and wash with water.

-

Dry the organic layer, concentrate, and purify the crude product by column chromatography or recrystallization to afford this compound.

-

Spectroscopic Data

This compound

| Technique | Data |

| ¹H NMR | Predicted chemical shifts (δ, ppm) in CDCl₃: Aromatic protons (multiplets in the range of 7.0-7.6 ppm), -OCH₃ (singlet around 3.8 ppm), N-OCH₃ (singlet around 3.7 ppm), -CH₂- (singlet around 5.1 ppm), pyrazole-CH₃ (singlet around 2.2 ppm), N-CH₃ (singlet around 3.6 ppm). |

| ¹³C NMR | Predicted chemical shifts (δ, ppm) in CDCl₃: C=O (around 155 ppm), aromatic and pyrazole carbons (in the range of 110-150 ppm), -OCH₃ (around 53 ppm), N-OCH₃ (around 63 ppm), -CH₂- (around 65 ppm), pyrazole-CH₃ (around 12 ppm), N-CH₃ (around 37 ppm). |

| Mass Spec. | Expected [M+H]⁺ at m/z 382.1761 for C₂₁H₂₄N₃O₄⁺. Fragmentation patterns would likely involve cleavage of the ether linkage and the carbamate (B1207046) group.[1] |

| FTIR (cm⁻¹) | Expected characteristic peaks: C=O stretching (around 1720-1740 cm⁻¹), C-O stretching (around 1200-1250 cm⁻¹), C=N stretching (around 1590 cm⁻¹), and aromatic C-H stretching (around 3000-3100 cm⁻¹). |

Biological Activity

This compound exhibits a broad spectrum of fungicidal activity against various plant pathogenic fungi. While specific quantitative data for this compound is not as widely published as for its close analogue, Pyraclostrobin, available information and structure-activity relationship (SAR) studies indicate high efficacy.

Fungicidal Spectrum and Efficacy

| Pathogen | Disease | Reported Efficacy of Related Strobilurins |

| Plasmopara viticola | Grapevine Downy Mildew | High, with EC₅₀ values for Pyraclostrobin in the range of 0.04-0.94 µg/mL.[2] |

| Puccinia striiformis | Wheat Stripe Rust | Excellent control reported.[1] |

| Blumeria graminis f. sp. tritici | Wheat Powdery Mildew | Very effective, often used in combination with other fungicides. |

| Podosphaera xanthii | Cucumber Powdery Mildew | High efficacy, with control rates above 90% reported for Pyraclostrobin.[3] |

| Septoria tritici | Septoria Leaf Blotch | Good control, though resistance management is crucial. |

| Rhizoctonia solani | Rice Sheath Blight | Strobilurin analogues with pyrazole rings show excellent activity.[4][5] |

Note: The efficacy data presented is largely based on the performance of Pyraclostrobin and other closely related strobilurin fungicides. Specific EC₅₀ and IC₅₀ values for this compound against these pathogens require further dedicated experimental evaluation.

Structure-Activity Relationship (SAR)

The fungicidal activity of this compound and related strobilurin analogues is influenced by the nature and position of substituents on the pyrazole and phenyl rings.

-

Pyrazole Ring: The presence and nature of substituents on the pyrazole ring are crucial for activity. The dimethyl substitution pattern in this compound is optimized for binding to the target enzyme.

-

Phenyl Ring: The substitution pattern on the phenyl ring attached to the pyrazole moiety can significantly impact the fungicidal spectrum and potency.

-

Toxophore (Methoxyacrylate): The methoxyacrylate group is the essential "toxophore" responsible for binding to the Qo site of cytochrome bc1. Modifications to this group generally lead to a loss of activity.

-

Linker: The ether linkage between the pyrazole ring and the phenylcarbamate moiety provides the correct spatial orientation for optimal interaction with the target site.

Conclusion

This compound is a highly effective strobilurin fungicide with a broad spectrum of activity against important plant pathogens. Its synthesis, while multi-stepped, relies on well-established chemical transformations. The detailed protocols and data presented in this guide provide a solid foundation for researchers and professionals to further explore the synthesis, biological activity, and potential applications of this compound and its analogues. Future research could focus on optimizing the synthesis for higher yields and lower environmental impact, as well as expanding the understanding of its efficacy against a wider range of pathogens and investigating potential resistance mechanisms.

References

- 1. mdpi.com [mdpi.com]

- 2. WO2015063709A1 - Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine - Google Patents [patents.google.com]

- 3. Oil Adjuvants Enhance the Efficacy of Pyraclostrobin in Managing Cucumber Powdery Mildew (Podosphaera xanthii) by Modifying the Affinity of Fungicide Droplets on Diseased Leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. search.library.stonybrook.edu [search.library.stonybrook.edu]

Chemical and physical properties of Pyrametostrobin

An In-depth Technical Guide to the Chemical and Physical Properties of Pyrametostrobin

Introduction

This compound is a broad-spectrum strobilurin fungicide.[1] Like other fungicides in its class, it is effective against a range of plant pathogens by inhibiting mitochondrial respiration.[1][2] This document provides a comprehensive overview of the chemical and physical properties of this compound, its mechanism of action, and relevant experimental methodologies for its analysis. This guide is intended for researchers, scientists, and professionals involved in drug development and agrochemical research.

Chemical Identity

This compound is a synthetic fungicide belonging to the methoxycarbamate group.[3] Its chemical structure is based on a pyrazole (B372694) ring system.

| Identifier | Value |

| IUPAC Name | methyl (2-{[(1,4-dimethyl-3-phenyl-1H-pyrazol-5-yl)oxy]methyl}phenyl)methoxycarbamate[3] |

| CAS Name | methyl N-[2-[[(1,4-dimethyl-3-phenyl-1H-pyrazol-5-yl)oxy]methyl]phenyl]-N-methoxycarbamate[3] |

| CAS Number | 915410-70-7[3][4] |

| Molecular Formula | C21H23N3O4[3][4][5] |

| Molecular Weight | 381.4 g/mol [5] |

| InChIKey | DWTVBEZBWMDXIY-UHFFFAOYSA-N[3] |

| Canonical SMILES | CC1=C(N(N=C1C2=CC=CC=C2)C)OCC3=CC=CC=C3N(C(=O)OC)OC[1] |

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| Boiling Point | 495.7 °C | [1] |

| Flashpoint | 253.6 °C | [1] |

Note: Data for melting point, water solubility, vapor pressure, and octanol-water partition coefficient were not available in the provided search results.

Mechanism of Action

This compound is classified as a Quinone outside Inhibitor (QoI) fungicide.[1] Its mode of action is the inhibition of mitochondrial respiration by blocking the electron transfer at the cytochrome bc1 complex (Complex III) in the mitochondrial respiratory chain.[1][2][5][6][7][8][9][10][11][12] This disruption of the electron transport chain prevents ATP synthesis, depriving the fungal cells of the energy required for growth and survival, ultimately leading to cell death.[6][9] This targeted action provides protective, curative, and eradicative properties against fungal pathogens.[1][6]

Caption: Mechanism of action of this compound.

Experimental Protocols

Synthesis of this compound

The commercial production of this compound involves a multi-step chemical synthesis. The process begins with 1,4-dimethyl-3-phenylpyrazole as a starting material. This compound undergoes an etherification reaction with a substituted benzyl (B1604629) alcohol. The final step is the formation of a carbamate (B1207046) to yield the this compound methyl ester.[1]

Caption: Simplified workflow for the synthesis of this compound.

Analytical Determination

A common and sensitive method for the determination of this compound and its metabolites in various matrices like soil and agricultural products is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method coupled with High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).[13]

Sample Preparation (QuEChERS)

-

Extraction: A representative sample (e.g., cucumber or soil) is homogenized and then extracted with acetonitrile.[13]

-

Salting Out: Partitioning is induced by adding salts such as magnesium sulfate (B86663) and sodium chloride.

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup: The supernatant is transferred to a tube containing sorbents like primary secondary amine (PSA) to remove interfering matrix components. For samples like cucumber, graphitized carbon black (GCB) may also be used.[13]

HPLC-MS/MS Analysis

-

Chromatographic Separation: The cleaned extract is injected into an HPLC system, typically with a C18 column, to separate this compound from other compounds.[13]

-

Ionization: The eluent from the HPLC is directed to an electrospray ionization (ESI) source.

-

Mass Spectrometric Detection: The analyte is detected using a tandem mass spectrometer, often in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity for quantification.[13]

References

- 1. This compound [sitem.herts.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

- 4. This compound - Traceable Reference Standard for Residue Analysis (CAS 915410-70-7) [witega.de]

- 5. This compound | C21H23N3O4 | CID 45381137 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pomais.com [pomais.com]

- 7. Pyraclostrobin | Antibacterial | Antifungal | TargetMol [targetmol.com]

- 8. benchchem.com [benchchem.com]

- 9. Pyraclostrobin (Pyraclostrobin) - Revista Cultivar [revistacultivar.com]

- 10. Pyraclostrobin: Enhancing Crop Protection and Yield - HEBEN [hb-p.com]

- 11. Pyraclostrobin | 175013-18-0 [chemicalbook.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

In-Depth Technical Guide: Pyrametostrobin Identification

This guide provides a focused overview of the chemical identification of Pyrametostrobin, a fungicide belonging to the strobilurin class. The core data, including its Chemical Abstracts Service (CAS) number and International Union of Pure and Applied Chemistry (IUPAC) nomenclature, are presented for researchers, scientists, and professionals in drug development.

Chemical Identification Data

Quantitative and identifying information for this compound is summarized in the table below for clear reference.

| Identifier Type | Value |

| CAS Registry Number | 915410-70-7[1][2][3] |

| IUPAC PIN | methyl (2-{[(1,4-dimethyl-3-phenyl-1H-pyrazol-5-yl)oxy]methyl}phenyl)methoxycarbamate[1] |

| IUPAC Name | methyl N-[2-[(1,4-dimethyl-3-phenylpyrazol-5-yl)oxymethyl]phenyl]-N-methoxycarbamate[2] |

| CAS Name | methyl N-[2-[[(1,4-dimethyl-3-phenyl-1H-pyrazol-5-yl)oxy]methyl]phenyl]-N-methoxycarbamate[1] |

| Molecular Formula | C21H23N3O4[1] |

| InChIKey | DWTVBEZBWMDXIY-UHFFFAOYSA-N[1] |

Logical Relationship of Nomenclature

The following diagram illustrates the hierarchical and descriptive relationship between the different nomenclature systems for this compound.

Caption: Hierarchical relationship of this compound identifiers.

Experimental Protocol: Compound Identification via Mass Spectrometry

To confirm the identity of a synthesized or isolated sample as this compound, a detailed mass spectrometry protocol is outlined below. This serves as a representative experimental workflow.

Objective: To verify the molecular weight and fragmentation pattern of a sample suspected to be this compound.

Materials:

-

Sample for analysis

-

High-Performance Liquid Chromatography (HPLC) system

-

Mass Spectrometer (e.g., Q-TOF or Orbitrap)

-

HPLC-grade acetonitrile (B52724)

-

HPLC-grade water

-

Formic acid

Methodology:

-

Sample Preparation:

-

Dissolve 1 mg of the sample in 1 mL of acetonitrile to create a 1 mg/mL stock solution.

-

Perform a serial dilution to a final concentration of 1 µg/mL in a 50:50 solution of acetonitrile and water.

-

Add formic acid to a final concentration of 0.1% to facilitate ionization.

-

-

Liquid Chromatography:

-

Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Mass Range: Scan from m/z 100 to 600.

-

Data Acquisition: Acquire data in both full scan mode (for molecular ion) and tandem MS (MS/MS) mode (for fragmentation).

-

Collision Energy (for MS/MS): Ramp from 10 to 40 eV to generate a comprehensive fragmentation spectrum.

-

-

Data Analysis:

-

Confirm the presence of the protonated molecule [M+H]⁺ at the expected m/z for C21H23N3O4.

-

Analyze the fragmentation pattern in the MS/MS spectrum and compare it to a reference standard or theoretical fragmentation pattern for this compound.

-

Experimental Workflow Diagram

The following diagram visualizes the key steps in the compound identification protocol.

Caption: Experimental workflow for compound identification.

References

Spectroscopic Analysis of Pyrametostrobin: A Technical Overview

Despite a comprehensive search for detailed spectroscopic data on the fungicide Pyrametostrobin, a complete public record of its spectral characterization remains elusive. This document provides a summary of the available information and outlines the general methodologies that would be employed for a full spectroscopic analysis, catering to researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

Before delving into the spectroscopic techniques, it is essential to understand the chemical structure of this compound.

Structure of this compound

Caption: Chemical structure of this compound.

| Property | Value |

| Molecular Formula | C₂₁H₂₃N₃O₄ |

| Molecular Weight | 381.4 g/mol |

| IUPAC Name | methyl N-[2-[(1,4-dimethyl-3-phenylpyrazol-5-yl)oxymethyl]phenyl]-N-methoxycarbamate |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

Experimental Protocol (General)

A standard approach for NMR analysis of this compound would involve the following steps:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound analytical standard in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 400 MHz or higher for optimal resolution.

-

Data Acquisition:

-

¹H NMR: Acquire a one-dimensional proton spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay of 1-2 seconds.

-

¹³C NMR: Acquire a one-dimensional carbon spectrum with proton decoupling. A larger number of scans is typically required due to the lower natural abundance of ¹³C.

-

2D NMR (Optional but Recommended): To aid in structural assignment, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be performed.

-

Caption: General workflow for NMR spectroscopic analysis.

Expected Spectral Data

Based on the structure of this compound, the following signals would be anticipated:

¹H NMR:

-

Aromatic Protons: Multiple signals in the range of 6.5-8.0 ppm corresponding to the protons on the phenyl and benzyl (B1604629) rings.

-

Methoxy (B1213986) and Methyl Protons: Singlets in the upfield region (typically 2.0-4.0 ppm) corresponding to the various methyl and methoxy groups.

-

Methylene (B1212753) Protons: A singlet corresponding to the -O-CH₂- group.

¹³C NMR:

-

Aromatic and Heteroaromatic Carbons: Signals in the downfield region (110-160 ppm).

-

Carbonyl Carbon: A signal around 170 ppm.

-

Aliphatic Carbons: Signals in the upfield region for the methyl, methoxy, and methylene carbons.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity and structure.

Experimental Protocol (General)

-

Sample Introduction: Introduce a dilute solution of this compound into the mass spectrometer via direct infusion or coupled with a chromatographic system like liquid chromatography (LC-MS).

-

Ionization: Utilize a soft ionization technique such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) to generate molecular ions with minimal fragmentation.

-

Mass Analysis:

-

Full Scan MS: Acquire a full scan mass spectrum to determine the molecular weight and identify the protonated molecule [M+H]⁺.

-

Tandem MS (MS/MS): Select the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) to generate a characteristic fragmentation pattern.

-

Caption: General workflow for mass spectrometric analysis.

Expected Spectral Data

-

Molecular Ion: A prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 382.1769.

-

Fragmentation Pattern: The MS/MS spectrum would be expected to show fragments resulting from the cleavage of the ether linkages, the carbamate (B1207046) group, and losses of small neutral molecules.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings.

Experimental Protocol (General)

-

Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., methanol, acetonitrile, or ethanol).

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition: Scan the sample over a wavelength range of approximately 200-400 nm to record the absorbance spectrum. The solvent used for the sample preparation should be used as the blank.

Expected Spectral Data

This compound contains multiple aromatic rings, which are expected to give rise to characteristic absorption bands in the UV region. The spectrum would likely show one or more absorption maxima (λmax) between 200 and 300 nm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol (General)

-

Sample Preparation: The sample can be prepared as a KBr pellet, a nujol mull, or as a thin film on a salt plate (e.g., NaCl or KBr). For a KBr pellet, a small amount of the solid sample is ground with dry KBr and pressed into a transparent disk.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

Expected Spectral Data

The IR spectrum of this compound would be expected to show characteristic absorption bands for the following functional groups:

-

C=O stretch (carbamate): Around 1700-1730 cm⁻¹.

-

C=C stretch (aromatic): Around 1450-1600 cm⁻¹.

-

C-O stretch (ether and carbamate): In the range of 1000-1300 cm⁻¹.

-

C-H stretch (aromatic and aliphatic): Around 2850-3100 cm⁻¹.

-

N-O stretch: Around 1300-1500 cm⁻¹.

Conclusion

A comprehensive spectroscopic analysis is indispensable for the unequivocal identification and characterization of this compound. While detailed experimental data is not widely published, the application of standard NMR, MS, UV-Vis, and IR spectroscopic techniques would provide the necessary information for its structural confirmation and quality control. The protocols and expected data outlined in this guide provide a foundational framework for researchers and scientists working with this compound. Further investigation into proprietary databases or direct contact with manufacturers may be necessary to obtain certified reference spectra.

The Core Mechanism of Pyrametostrobin: A Technical Guide to a Potent QoI Fungicide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrametostrobin is a broad-spectrum fungicide belonging to the strobilurin class, specifically categorized as a Quinone outside Inhibitor (QoI). These fungicides are synthetic analogues of naturally occurring strobilurins and are pivotal in modern agriculture for their efficacy against a wide range of fungal pathogens. This technical guide provides an in-depth exploration of the core mode of action of this compound, detailing its molecular target, the biochemical consequences of its inhibitory action, and the mechanisms of fungal resistance. The guide is intended for an audience with a strong background in biochemistry and molecular biology, offering detailed experimental protocols and quantitative data to facilitate further research and development in the field of antifungal agents.

Core Mode of Action: Inhibition of Mitochondrial Respiration

The primary mode of action of this compound, like all QoI fungicides, is the disruption of mitochondrial respiration in fungal cells.[1][2][3][4][5][6] Specifically, it targets and inhibits the activity of the cytochrome bc1 complex , also known as Complex III, a critical component of the electron transport chain located in the inner mitochondrial membrane.[1][2][3][4][5][6]

This compound binds to the Quinone 'outside' (Qo) site of the cytochrome bc1 complex.[1][2] This binding action physically obstructs the transfer of electrons from ubiquinol (B23937) (Coenzyme Q10, reduced form) to cytochrome c. The blockage of this electron flow has two immediate and critical consequences for the fungal cell:

-

Inhibition of ATP Synthesis: The electron transport chain is directly coupled to oxidative phosphorylation, the process that generates the majority of cellular ATP. By halting electron flow, this compound effectively shuts down the proton gradient across the inner mitochondrial membrane, which is necessary for ATP synthase to produce ATP. The resulting depletion of ATP, the primary energy currency of the cell, leads to a cessation of essential cellular processes and ultimately, cell death.[1][7]

-

Generation of Reactive Oxygen Species (ROS): The disruption of the electron transport chain can lead to the premature leakage of electrons to molecular oxygen, resulting in the formation of superoxide (B77818) radicals and other reactive oxygen species. This oxidative stress can cause significant damage to cellular components, including lipids, proteins, and DNA, further contributing to fungal cell death.

The specificity of this compound for the Qo site of the fungal cytochrome bc1 complex contributes to its high efficacy and selective toxicity towards fungi.

Quantitative Data on Inhibitory Activity

The efficacy of this compound and other QoI fungicides can be quantified through various in vitro and in vivo assays. The following tables summarize key quantitative data related to their inhibitory action.

Table 1: In Vitro Inhibitory Activity of Pyraclostrobin (B128455) (a related Strobilurin) against Fungal Spore Germination

| Fungal Species | EC50 (mg kg-1) | Reference |

| Gigaspora albida | 61.23 | [8] |

| Rhizophagus clarus | >100 | [8] |

| Gigaspora margarita | >100 | [8] |

EC50 (Effective Concentration 50) is the concentration of a fungicide that causes a 50% reduction in spore germination.

Table 2: Inhibitory Activity of a this compound Analogue against Cytochrome bc1 Complex

| Compound | Target | IC50 (µM) | Reference |

| This compound Analogue (5s) | Porcine bc1 complex | 0.95 | [3] |

IC50 (Inhibitory Concentration 50) is the concentration of an inhibitor that is required for 50% inhibition of an enzyme's activity.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway affected by this compound and a typical experimental workflow for investigating fungicide resistance.

References

- 1. Isolation of Mitochondria from Fusarium Species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

- 3. This compound | C21H23N3O4 | CID 45381137 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. ftb.com.hr [ftb.com.hr]

- 6. Pyraclostrobin - Wikipedia [en.wikipedia.org]

- 7. This compound | CAS: 915410-70-7 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 8. Effects of pyraclostrobin and fipronil on spore germination of three species of arbuscular mycorrhizal fungi in subtropical soil - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Fungitoxicity Studies of Pyrametostrobin: A Technical Guide

Disclaimer: As of late 2025, publicly available scientific literature with specific quantitative fungitoxicity data (e.g., EC50 values) and detailed experimental protocols for Pyrametostrobin is limited. Due to this scarcity of information, this guide will focus on the closely related and extensively studied strobilurin fungicide, Pyraclostrobin , as a representative model. The information presented herein for Pyraclostrobin is intended to provide a comprehensive overview of the fungitoxic properties characteristic of this class of fungicides.

Introduction

This compound is a strobilurin fungicide, a class of agrochemicals known for their broad-spectrum activity against a wide range of fungal pathogens. Strobilurins are synthetic analogues of naturally occurring compounds found in the fungus Strobilurus tenacellus. The core mechanism of action for this class of fungicides is the inhibition of mitochondrial respiration in fungi, leading to a disruption of cellular energy production and subsequent cell death. This technical guide provides an in-depth overview of the preliminary fungitoxicity of strobilurin fungicides, with a specific focus on the wealth of data available for Pyraclostrobin.

Mechanism of Action: Inhibition of Mitochondrial Respiration

Pyraclostrobin, like other strobilurin fungicides, targets the cytochrome bc1 complex (also known as Complex III) within the mitochondrial electron transport chain of fungal cells.[1][2] This complex plays a pivotal role in cellular respiration by transferring electrons from ubiquinol (B23937) to cytochrome c, a process essential for the generation of ATP, the primary energy currency of the cell.

By binding to the Qo (Quinone outside) site of the cytochrome bc1 complex, Pyraclostrobin effectively blocks the electron transfer, thereby inhibiting ATP synthesis.[3] This disruption of the energy supply leads to the cessation of fungal growth and development, ultimately resulting in cell death.[2]

References

Pyrametostrobin environmental fate and degradation pathways

An In-depth Technical Guide on the Environmental Fate and Degradation Pathways of Pyrametostrobin

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a broad-spectrum strobilurin fungicide used to control various fungal diseases in agriculture. Understanding its environmental fate, including its persistence, mobility, and degradation pathways, is crucial for assessing its potential ecological impact. This technical guide provides a comprehensive overview of the current scientific knowledge regarding the environmental behavior of this compound.

Physicochemical Properties

A clear understanding of the physicochemical properties of a pesticide is fundamental to predicting its environmental distribution and behavior.

| Property | Value | Reference |

| IUPAC Name | methyl N-[2-[(1,4-dimethyl-3-phenylpyrazol-5-yl)oxymethyl]phenyl]-N-methoxycarbamate | --INVALID-LINK-- |

| CAS Number | 915410-70-7 | --INVALID-LINK-- |

| Molecular Formula | C₂₁H₂₃N₃O₄ | --INVALID-LINK-- |

| Molecular Weight | 381.4 g/mol | --INVALID-LINK-- |

| Log Kow (Octanol-Water Partition Coefficient) | 3.9 | --INVALID-LINK-- |

Environmental Fate and Degradation

The environmental fate of this compound is governed by a combination of abiotic and biotic degradation processes. These processes determine the persistence of the parent compound and the formation of various transformation products in different environmental compartments.

Hydrolysis

Hydrolysis is a chemical process in which a molecule is cleaved into two parts by the addition of a water molecule. The stability of a pesticide to hydrolysis is a key factor in its persistence in aqueous environments.

Quantitative Data

| pH | Temperature (°C) | Half-life (t½) | Reference |

| 5.0 | 25 | Stable | [1][2][3] |

| 7.0 | 25 | Stable | [4] |

| 9.0 | 25 | Very slow degradation | [4] |

Experimental Protocol: Hydrolysis Study (Following OECD Guideline 111)

A hydrolysis study for a test substance like this compound is typically conducted in sterile aqueous buffer solutions at various pH levels (e.g., 4, 7, and 9) and incubated at a constant temperature in the dark.

-

Test System: Sterile aqueous buffer solutions (e.g., acetate, phosphate, borate) are used to maintain constant pH.

-

Test Substance Preparation: A stock solution of radiolabeled this compound is prepared in a suitable organic solvent. An aliquot of this stock solution is added to the buffer solutions to achieve the desired test concentration. The concentration of the organic solvent should be kept to a minimum (typically <1% v/v).

-

Incubation: The test solutions are incubated in the dark at a constant temperature (e.g., 25°C or 50°C to accelerate degradation for stable compounds).

-

Sampling and Analysis: At predetermined time intervals, aliquots of the test solutions are withdrawn and analyzed for the parent compound and potential degradation products. Analysis is typically performed using High-Performance Liquid Chromatography (HPLC) with a radioactivity detector or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Data Analysis: The degradation rate constant (k) and the half-life (t½) are calculated assuming first-order kinetics.

Photolysis in Water

Photolysis, or photodegradation, is the breakdown of chemical compounds by light. In the aquatic environment, this process can be a significant degradation pathway for pesticides exposed to sunlight.

Quantitative Data

| Medium | Light Source | Half-life (t½) | Reference |

| Buffer Solution (pH 7) | Simulated Sunlight | 0.062 days | [5][6] |

Experimental Protocol: Aqueous Photolysis Study (Following OECD Guideline 316)

An aqueous photolysis study is designed to determine the rate and pathway of a chemical's degradation in water when exposed to light.

-

Test System: Sterile, buffered aqueous solutions or natural water samples are used. The use of a photosensitizer (e.g., acetone) may be included to assess indirect photolysis.

-

Test Substance Preparation: A solution of radiolabeled this compound is prepared in the test water at a concentration relevant to environmental conditions.

-

Light Source: A light source that simulates the spectral distribution of natural sunlight (e.g., a xenon arc lamp with appropriate filters) is used. Control samples are incubated in the dark under the same conditions.

-

Incubation: The test and control samples are incubated at a constant temperature. The light intensity is monitored throughout the experiment.

-

Sampling and Analysis: Samples are collected at various time points and analyzed for the parent compound and photoproducts using techniques such as HPLC with UV and/or radioactivity detection, and LC-MS/MS for identification.

-

Data Analysis: The photodegradation rate constant and half-life are calculated. The quantum yield, which is a measure of the efficiency of the photochemical process, can also be determined.

Degradation in Soil

In the terrestrial environment, the fate of this compound is influenced by both microbial degradation (biotic) and chemical degradation (abiotic), occurring under both aerobic and anaerobic conditions.

Quantitative Data

| Condition | Soil Type | Half-life (DT₅₀) (days) | Reference |

| Aerobic | Not specified | 35 - 323 | [5] |

| Anaerobic | Not specified | 3.0 - 3.1 | [5] |

Experimental Protocol: Aerobic and Anaerobic Soil Metabolism (Following OECD Guideline 307)

These studies aim to determine the rate and route of degradation of a test substance in soil under controlled laboratory conditions.

-

Soil Selection: Representative agricultural soils with varying properties (e.g., texture, organic carbon content, pH, microbial biomass) are selected.

-

Test Substance Application: Radiolabeled this compound is applied to the soil samples at a concentration relevant to the intended application rate.

-

Incubation:

-

Aerobic: Soil samples are maintained at a specific moisture content (e.g., 40-60% of water holding capacity) and incubated in the dark at a constant temperature. The flasks are continuously purged with air, and evolved ¹⁴CO₂ is trapped in a suitable absorbent.

-

Anaerobic: Soil is pre-incubated under aerobic conditions to allow for microbial activity to consume oxygen. The soil is then flooded with water and purged with an inert gas (e.g., nitrogen) to establish and maintain anaerobic conditions.

-

-

Sampling and Analysis: Soil samples are collected at various time intervals and extracted with appropriate solvents. The extracts are analyzed for the parent compound and metabolites using chromatographic techniques (HPLC, TLC) coupled with radioactivity detection and mass spectrometry for identification. Non-extractable residues are quantified by combustion analysis.

-

Data Analysis: The dissipation time for 50% of the substance (DT₅₀) is calculated using appropriate kinetic models (e.g., single first-order, double first-order in parallel).

Degradation in Water-Sediment Systems

For pesticides that may enter aquatic environments, their fate in water-sediment systems is critical. These systems represent a more complex environment where both the water column and the sediment, with their distinct microbial communities and redox conditions, contribute to degradation.

Quantitative Data

| Condition | System | Half-life (DT₅₀) (days) | Reference |

| Aerobic Aquatic | Water-Sediment | 7.4 - 25 | [5] |

| Anaerobic Aquatic | Water-Sediment | 3.3 - 8.5 | [5] |

Experimental Protocol: Water-Sediment Study (Following OECD Guideline 308)

This study is designed to simulate the behavior of a chemical in a natural aquatic environment consisting of a water phase and a sediment phase.

-

Test System: Intact water-sediment cores are collected from natural water bodies (e.g., ponds, rivers). The systems are allowed to equilibrate in the laboratory.

-

Test Substance Application: Radiolabeled this compound is applied to the water phase of the test systems.

-

Incubation:

-

Aerobic: The overlying water is aerated to maintain aerobic conditions.

-

Anaerobic: The system is purged with an inert gas to create and maintain anaerobic conditions. The systems are incubated in the dark at a constant temperature.

-

-

Sampling and Analysis: At specified time intervals, the water and sediment phases are separated. Both phases are extracted and analyzed for the parent compound and transformation products using methods similar to those for soil studies (HPLC, LC-MS, TLC). Volatile compounds and ¹⁴CO₂ are trapped and quantified.

-

Data Analysis: The DT₅₀ values for the total system, as well as for the water and sediment phases separately, are calculated. The distribution of radioactivity between the water, sediment, and volatile fractions is determined over time.

Mobility in Soil

The mobility of a pesticide in soil determines its potential to leach into groundwater or move with surface runoff into water bodies. The soil organic carbon-water (B12546825) partitioning coefficient (Koc) is a key parameter used to assess this mobility.

Quantitative Data

| Parameter | Value (mL/g) | Mobility Classification | Reference |

| Koc | 6,000 - 16,000 | Slightly to Hardly Mobile | [5][6] |

Experimental Protocol: Adsorption/Desorption Study (Following OECD Guideline 106)

This study measures the extent to which a chemical adsorbs to and desorbs from soil.

-

Soil Selection: A range of soils with different organic carbon content, clay content, and pH are used.

-

Adsorption Phase: Soil samples are equilibrated with aqueous solutions containing different concentrations of radiolabeled this compound. The suspensions are shaken for a defined period to reach equilibrium. After centrifugation, the concentration of this compound remaining in the aqueous phase is measured. The amount adsorbed to the soil is calculated by difference.

-

Desorption Phase: After the adsorption equilibrium is reached, the supernatant is replaced with a pesticide-free solution, and the soil is resuspended. The amount of this compound that desorbs back into the solution is measured after another equilibration period. This can be repeated for several desorption steps.

-

Data Analysis: The adsorption coefficient (Kd) is calculated for each soil and concentration. The Koc is then calculated by normalizing the Kd to the organic carbon content of the soil. Adsorption and desorption isotherms (e.g., Freundlich, Langmuir) are plotted to describe the sorption behavior.

Bioaccumulation

Bioaccumulation is the process by which a chemical substance is absorbed by an organism from its surrounding environment through all routes of exposure. The bioconcentration factor (BCF) is a measure of the extent of chemical accumulation in an aquatic organism from water.

Quantitative Data

| Organism | Exposure Concentration (µg/L) | BCF (L/kg) | Reference |

| Zebrafish (Danio rerio) | 0.1 | 820.8 | [3][7][8][9] |

| Zebrafish (Danio rerio) | 1.0 | 265.9 | [3][7][8][9] |

| Bluegill sunfish (Lepomis macrochirus) | Not specified | 675-735 | [5] |

Experimental Protocol: Bioaccumulation in Fish (Following OECD Guideline 305)

This study determines the potential for a chemical to accumulate in fish from water.

-

Test Organism: A suitable fish species, such as zebrafish (Danio rerio) or rainbow trout (Oncorhynchus mykiss), is used.

-

Test System: A flow-through system is preferred to maintain a constant concentration of the test substance in the water.

-

Uptake Phase: Fish are exposed to a constant, sublethal concentration of radiolabeled this compound in the water for a defined period (e.g., 28 days) or until a steady state is reached.

-

Depuration Phase: After the uptake phase, the fish are transferred to clean, flowing water and held for a period to measure the rate of elimination of the substance from their tissues.

-

Sampling and Analysis: Water samples are taken regularly to monitor the test concentration. Fish are sampled at various times during both the uptake and depuration phases. The concentration of this compound and its metabolites in the fish tissue is determined.

-

Data Analysis: The bioconcentration factor (BCF) is calculated as the ratio of the concentration of the chemical in the fish to the concentration in the water at steady state. The uptake and depuration rate constants are also determined.

Degradation Pathways and Metabolites

The degradation of this compound in the environment leads to the formation of various metabolites. Identifying these transformation products is essential for a complete environmental risk assessment, as they may have different toxicological and mobility properties than the parent compound.

-

Hydrolysis of the ester linkage: This would lead to the formation of the corresponding carboxylic acid.

-

Demethylation: Loss of methyl groups from the methoxycarbamate or the pyrazole (B372694) ring.

-

Cleavage of the ether bond: Breaking the link between the phenyl and pyrazole rings.

-

Hydroxylation: Addition of hydroxyl groups to the aromatic rings.

Two known metabolites of this compound are designated as This compound-M1 and This compound-M2 [1]. However, their specific chemical structures are not publicly available at this time, preventing the creation of detailed degradation pathway diagrams.

Analytical Methods for Metabolite Identification

The identification of unknown metabolites in environmental fate studies typically involves a combination of advanced analytical techniques:

-

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS/MS): This is a powerful tool for separating complex mixtures and providing mass information for the identification of parent compounds and their metabolites[1].

-

High-Resolution Mass Spectrometry (HRMS): Techniques like Time-of-Flight (TOF) or Orbitrap MS provide highly accurate mass measurements, which can be used to determine the elemental composition of unknown compounds.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is used to elucidate the detailed chemical structure of isolated and purified metabolites.

Illustrative Degradation Workflow and Logical Relationships

The following diagrams illustrate the general workflow for environmental fate studies and the logical relationships between different degradation processes.

Caption: General workflow for this compound environmental fate studies.

Caption: Logical relationships in the environmental fate of this compound.

Conclusion

This compound exhibits variable persistence in the environment, influenced by the specific conditions of each compartment. It is stable to hydrolysis under acidic and neutral conditions but degrades under alkaline conditions. Photolysis in water is a rapid degradation pathway. In soil and water-sediment systems, this compound degrades more rapidly under anaerobic conditions than aerobic conditions. Its high Koc value indicates low mobility in soil, suggesting a low potential for leaching into groundwater. However, it has a moderate to high potential for bioaccumulation in aquatic organisms. Further research is needed to fully elucidate the chemical structures and potential environmental impact of its degradation products.

References

- 1. Evaluation of photolysis and hydrolysis of pyraclostrobin in aqueous solutions and its degradation products in paddy water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pyraoxystrobin | C22H21ClN2O4 | CID 45380417 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Bioaccumulation of Pyraoxystrobin and Its Predictive Evaluation in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. downloads.regulations.gov [downloads.regulations.gov]

- 6. Pyraclostrobin (Ref: BAS 500F) [sitem.herts.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. fao.org [fao.org]

- 9. researchgate.net [researchgate.net]

The Soil Fate of Pyrametostrobin: A Technical Guide to its Metabolism and Half-Life

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrametostrobin, a member of the strobilurin class of fungicides, is utilized in agriculture to control a broad spectrum of fungal pathogens. Understanding its environmental fate, particularly its metabolism and persistence in soil, is crucial for assessing its ecological impact and ensuring its safe and effective use. This technical guide provides an in-depth overview of the current scientific understanding of this compound's soil metabolism and half-life, drawing upon available data for this compound and its close structural analog, Pyraclostrobin (B128455), where specific data for the former is limited. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the environmental risk assessment and development of agricultural chemicals.

I. Soil Half-Life of Strobilurin Fungicides

Table 1: Soil Half-Life of Pyraclostrobin under Various Conditions

| Soil Type | Condition | Half-Life (DT50) in days | Reference |

| Not Specified | Aerobic | 35 - 323 | [1] |

| Not Specified | Anaerobic | 3.0 - 3.1 | [1] |

| Not Specified | Terrestrial Field | 8.4 - 89 | [1] |

| Various | Laboratory | 12 - 101 | [2] |

| Various | Field | 2 - 37 | [2] |

Note: This data is for Pyraclostrobin and serves as an estimate for the behavior of this compound due to structural similarities.

II. Soil Metabolism and Degradation Pathway

The primary route of this compound degradation in soil is microbial metabolism. Studies have identified a key metabolic pathway involving the hydrolysis of the carbamate (B1207046) group.[3][4]

Key Metabolites

Two primary metabolites of this compound have been identified in soil:

-

This compound-M1

-

This compound-M2

While the exact chemical structures of this compound-M1 and this compound-M2 are not detailed in the available literature, the proposed degradation pathway suggests that they are products of the initial hydrolysis step. For the related compound Pyraclostrobin, several metabolites have been identified, providing a model for the types of transformations that may occur.

Table 2: Identified Metabolites of the Related Fungicide Pyraclostrobin in Soil

| Metabolite ID | Chemical Name |

| BF 500-3 | methyl-N-(2-[[1-(4-chlorophenyl)-1H-pyrazol-3-yl]oxymethyl]phenyl)carbamate |

| BF 500-4 | 2-[[1-(4-chlorophenyl)-1H-pyrazol-3-yl]oxymethyl]aniline |

| BF 500-5 | 1-(4-chlorophenyl)-1H-pyrazol-3-ol |

| BF 500-6 | N,N'-bis[2-[[1-(4-chlorophenyl)-1H-pyrazol-3-yl]oxymethyl]phenyl]urea |

| BF 500-7 | 1-[2-[[1-(4-chlorophenyl)-1H-pyrazol-3-yl]oxymethyl]phenyl]-3-methylurea |

Proposed Degradation Pathway

The microbial degradation of this compound is initiated by the enzymatic hydrolysis of the carbamate linkage, a common pathway for strobilurin fungicides.[3][4] This initial step is crucial for the detoxification of the parent compound.

III. Experimental Protocols

The study of pesticide fate in soil relies on standardized and rigorous experimental methodologies. The following protocols are based on established guidelines from regulatory agencies such as the U.S. Environmental Protection Agency (EPA) and the Organisation for Economic Co-operation and Development (OECD) for aerobic and anaerobic soil metabolism studies.

Aerobic Soil Metabolism Study

Objective: To determine the rate and route of degradation of this compound in aerobic soil.

Methodology:

-

Soil Selection and Preparation:

-

Select at least three different soil types with varying textures, organic carbon content, and pH.

-

Sieve fresh soil samples (e.g., through a 2 mm sieve) and adjust the moisture content to a specified level (e.g., 40-60% of maximum water holding capacity).

-

Acclimatize the soil samples at the test temperature for a period before treatment.

-

-

Application of Test Substance:

-

Prepare a stock solution of radiolabeled (e.g., ¹⁴C) this compound.

-

Apply the test substance to the soil samples at a concentration equivalent to the maximum recommended field application rate.

-

-

Incubation:

-

Incubate the treated soil samples in the dark at a constant temperature (e.g., 20-25 °C).

-

Maintain aerobic conditions by ensuring a continuous supply of air.

-

Trap volatile organic compounds and ¹⁴CO₂ evolved from the mineralization of the test substance.

-

-

Sampling and Analysis:

-

Collect soil samples at predetermined intervals over the course of the study.

-

Extract the soil samples using an appropriate solvent system (e.g., acetonitrile/water).

-

Analyze the extracts for the parent compound and its metabolites using High-Performance Liquid Chromatography with tandem Mass Spectrometry (HPLC-MS/MS).

-

Quantify the amount of non-extractable residues and mineralized ¹⁴CO₂.

-

Analytical Methodology: HPLC-MS/MS

The simultaneous determination of this compound and its metabolites in soil is typically achieved using a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method followed by HPLC-MS/MS analysis.

Table 3: Typical HPLC-MS/MS Parameters for Strobilurin Analysis in Soil

| Parameter | Value |

| HPLC System | |

| Column | C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% formic acid |

| Gradient | Optimized for separation of parent and metabolites |

| Flow Rate | 0.2 - 0.5 mL/min |

| Injection Volume | 5 - 10 µL |

| MS/MS System | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (m/z) | Specific to this compound and its metabolites |

| Product Ions (m/z) | Specific to this compound and its metabolites |

| Collision Energy | Optimized for each MRM transition |

Note: Specific MRM transitions for this compound and its metabolites should be determined by direct infusion of analytical standards.

IV. Conclusion

The environmental fate of this compound in soil is primarily governed by microbial degradation, leading to the formation of polar metabolites and eventual mineralization. While specific half-life data for this compound is limited, information from the closely related compound Pyraclostrobin suggests a moderate persistence in aerobic soil environments, with significantly faster degradation under anaerobic conditions. The primary metabolic pathway involves the hydrolysis of the carbamate moiety. Further research is warranted to fully elucidate the chemical structures of all major metabolites and to establish a comprehensive degradation pathway for this compound in a variety of soil types and environmental conditions. The methodologies outlined in this guide provide a framework for conducting robust studies to generate these critical data.

References

A Technical Guide to the Photodegradation and Hydrolysis of Pyrametostrobin in Aquatic Environments: A Research Framework

Disclaimer: As of late 2025, detailed scientific literature on the specific photodegradation and hydrolysis pathways and kinetics of Pyrametostrobin in aquatic environments is limited. This guide provides a research framework based on the known behavior of closely related strobilurin fungicides, particularly Pyraclostrobin (B128455), to inform future studies on this compound. The experimental protocols, degradation pathways, and quantitative data presented herein are illustrative and should be adapted and validated for this compound-specific research.

Introduction

This compound is a strobilurin fungicide used in agriculture to control a broad spectrum of fungal diseases. Like other pesticides, this compound can enter aquatic ecosystems through various transport mechanisms, including spray drift and runoff. Understanding its fate and transformation in water is crucial for a comprehensive environmental risk assessment. The two primary abiotic degradation processes governing the persistence of pesticides like this compound in aquatic environments are photodegradation (degradation by light) and hydrolysis (reaction with water).

This technical guide is intended for researchers, scientists, and professionals in drug development and environmental science. It outlines the key experimental approaches and data required to elucidate the photodegradation and hydrolysis of this compound.

Data Presentation: Key Parameters for Aquatic Fate Assessment

To thoroughly characterize the aquatic fate of this compound, quantitative data from photodegradation and hydrolysis studies should be systematically collected and organized. The following tables provide a template for presenting such data.

Table 1: Hydrolysis of this compound in Aqueous Solutions

| pH | Temperature (°C) | Half-life (t½) (days) | Rate Constant (k) (day⁻¹) | Major Degradation Products |

| 5.0 | 25 | Data Not Available | Data Not Available | Data Not Available |

| 7.0 | 25 | Data Not Available | Data Not Available | Data Not Available |

| 9.0 | 25 | Data Not Available | Data Not Available | Data Not Available |

| 7.0 | 15 | Data Not Available | Data Not Available | Data Not Available |

| 7.0 | 35 | Data Not Available | Data Not Available | Data Not Available |

Based on studies of the related compound Pyraclostrobin, strobilurins are generally stable to hydrolysis, with longer half-lives expected. For instance, Pyraclostrobin has reported hydrolysis half-lives ranging from 23.1 to 115.5 days and is stable at pH 5.0.[1][2]

Table 2: Photodegradation of this compound in Aqueous Solutions

| Light Source | pH | Temperature (°C) | Half-life (t½) (hours) | Rate Constant (k) (hour⁻¹) | Quantum Yield (Φ) | Major Degradation Products |

| Simulated Sunlight | 5.0 | 25 | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

| Simulated Sunlight | 7.0 | 25 | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

| Simulated Sunlight | 9.0 | 25 | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

| UV Light (specify λ) | 7.0 | 25 | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

For comparison, Pyraclostrobin undergoes rapid photodegradation in water, with a reported half-life of 0.062 days under certain conditions.[3] Another study found the half-lives of Pyraclostrobin to be less than 12 hours under both UV and sunlight irradiation.[1][2]

Experimental Protocols

Detailed and standardized protocols are essential for generating reproducible and comparable data. The following sections outline recommended methodologies for hydrolysis and photodegradation studies of this compound.

Hydrolysis Study Protocol

This protocol is designed to determine the rate of hydrolysis of this compound in sterile aqueous buffer solutions at various pH values.

Objective: To determine the hydrolysis rate constant and half-life of this compound at different pH values (e.g., 5, 7, and 9) and temperatures.

Materials:

-

This compound analytical standard

-

Sterile aqueous buffer solutions (pH 5, 7, and 9)

-

Acetonitrile (B52724) (HPLC grade)

-

Incubators or water baths with temperature control

-

Sterile amber glass vials with screw caps

-

Analytical instrumentation: Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS)[4][5]

Procedure:

-

Preparation of Test Solutions:

-

Prepare a stock solution of this compound in acetonitrile.

-

Fortify the sterile buffer solutions with the stock solution to a final concentration relevant to environmental conditions (e.g., 1 mg/L). The volume of acetonitrile should be minimal (<1% v/v) to avoid co-solvent effects.

-

-

Incubation:

-

Dispense the test solutions into the amber glass vials and seal them.

-

Place the vials in a temperature-controlled incubator in the dark at a constant temperature (e.g., 25°C).

-

Prepare triplicate samples for each pH and temperature combination.

-

-

Sampling:

-

Collect samples at predetermined intervals. The sampling frequency should be adjusted based on the expected degradation rate.

-

At each sampling point, sacrifice one vial from each set.

-

-

Sample Analysis:

-

Data Analysis:

-

Plot the natural logarithm of the this compound concentration versus time.

-

Determine the first-order rate constant (k) from the slope of the regression line.

-

Calculate the half-life (t½) using the formula: t½ = ln(2)/k.

-

Photodegradation Study Protocol

This protocol is designed to determine the rate of photodegradation of this compound in aqueous solutions under simulated sunlight or UV light.

Objective: To determine the photodegradation rate constant, half-life, and quantum yield of this compound.

Materials:

-

This compound analytical standard

-

Sterile aqueous buffer solutions (e.g., pH 7)

-

A photolysis reactor equipped with a light source (e.g., Xenon arc lamp simulating natural sunlight) and a temperature control system.

-

Quartz reaction vessels

-

Analytical instrumentation: UPLC-MS/MS or High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD).

Procedure:

-

Preparation of Test Solutions:

-

Prepare test solutions of this compound in the chosen buffer solution within quartz vessels, similar to the hydrolysis protocol.

-

-

Irradiation:

-

Place the quartz vessels in the photolysis reactor.

-

Irradiate the samples with a light source of known spectrum and intensity.

-

Maintain a constant temperature throughout the experiment.

-

Include dark controls (vessels wrapped in aluminum foil) to differentiate between photodegradation and other degradation processes like hydrolysis.

-

-

Sampling:

-

Collect samples from the irradiated and dark control vessels at appropriate time intervals.

-

-

Sample Analysis:

-

Data Analysis:

-

Calculate the photodegradation rate constant and half-life as described for the hydrolysis study.

-

The quantum yield (Φ) can be determined if the molar absorption coefficient of this compound and the light intensity are known.

-

Visualization of Workflows and Pathways

The following diagrams, created using the DOT language, illustrate the proposed experimental workflows and a hypothetical degradation pathway for this compound.

Experimental Workflow for Hydrolysis and Photodegradation Studies

Hypothetical Degradation Pathways of this compound

Based on the degradation of other strobilurin fungicides, the following pathways for this compound are proposed. These pathways require experimental verification.

Conclusion

The study of this compound's photodegradation and hydrolysis is essential for understanding its environmental persistence and potential risks to aquatic ecosystems. While specific data for this compound is currently scarce, the methodologies and frameworks established for other strobilurin fungicides provide a clear roadmap for future research. By following standardized protocols for hydrolysis and photodegradation studies, and by systematically collecting and presenting quantitative data, researchers can fill the existing knowledge gaps. The identification of degradation products is also critical, as these transformation products may have their own toxicological profiles. The workflows and hypothetical pathways presented in this guide serve as a foundation for initiating comprehensive investigations into the aquatic fate of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Evaluation of photolysis and hydrolysis of pyraclostrobin in aqueous solutions and its degradation products in paddy water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. downloads.regulations.gov [downloads.regulations.gov]

- 4. diva-portal.org [diva-portal.org]

- 5. mdpi.com [mdpi.com]

- 6. epa.gov [epa.gov]

- 7. epa.gov [epa.gov]

Toxicological Profile of Pyrametostrobin on Non-Target Organisms: A Technical Guide

Introduction

Pyrametostrobin is a broad-spectrum strobilurin fungicide used to control a range of fungal diseases in agricultural settings. As a member of the Quinone outside Inhibitor (QoI) class of fungicides, its mode of action involves the disruption of mitochondrial respiration in fungi, leading to the inhibition of spore germination and mycelial growth.[1][2] This mechanism, while effective against target pathogens, necessitates a thorough evaluation of its potential impacts on non-target organisms to ensure environmental safety and conduct comprehensive ecological risk assessments.

This technical guide provides a summary of the available toxicological data for this compound concerning various non-target organisms. It is important to note that publicly accessible ecotoxicological data for this compound is limited compared to older fungicides in the same class. Therefore, this document also outlines the standard experimental protocols used to generate such data and presents logical frameworks for its toxicological assessment.

Mechanism of Action: Inhibition of Mitochondrial Respiration

The primary mode of action for this compound, characteristic of all strobilurin fungicides, is the inhibition of the mitochondrial electron transport chain at the Cytochrome bc1 complex (Complex III).[3][4] By binding to the Qo (Quinone outside) site of this complex, this compound blocks the transfer of electrons from ubiquinol (B23937) to cytochrome c.[5] This disruption halts the production of ATP (adenosine triphosphate), the primary energy currency of the cell, leading to cessation of cellular activity and eventual death of the fungal pathogen.[3] This fundamental mechanism is highly conserved across many organisms, forming the basis for potential toxicity in non-target species.

Toxicological Data Summary

The following tables summarize the available quantitative toxicity data for this compound on various non-target organisms. Data is primarily sourced from regulatory databases and safety data sheets. A significant lack of publicly available data exists for several organism groups.

Table 1: Acute Toxicity to Mammals

| Species | Endpoint | Value (mg/kg bw) | Classification | Source |

| Rat | Acute Oral LD₅₀ | > 5000 | Low Toxicity | [1] |

Table 2: Toxicity to Avian Species

| Species | Endpoint | Value | Classification | Source |

| Data Not Available | Acute Oral LD₅₀ | - | - | [1] |

| Data Not Available | Short-term Dietary LC₅₀ | - | - | [1] |

Table 3: Toxicity to Aquatic Organisms

Note: While data for "this compound" is scarce, some regulatory documents for the closely related compound "Pyraclostrobin" show high aquatic toxicity. The values below are for Pyraclostrobin (B128455) and are presented for context, but should not be considered representative of this compound without specific studies.

| Organism | Species | Endpoint | Value (mg/L) | Classification | Source (for Pyraclostrobin) |

| Fish | Oncorhynchus mykiss (Rainbow Trout) | 96-hr LC₅₀ | 0.00616 | Very High Toxicity | [6][7] |

| Aquatic Invertebrate | Daphnia magna | 48-hr EC₅₀ | 0.0157 | Very High Toxicity | [6][7] |

| Aquatic Plant | Navicula pelliculosa (Diatom) | 72-hr EC₅₀ | 0.011 (growth rate) | High Toxicity | [7] |

Table 4: Toxicity to Terrestrial Invertebrates

| Organism | Species | Endpoint | Value | Classification | Source |

| Honeybee | Apis mellifera | Acute Contact LD₅₀ (µ g/bee ) | - | Data Not Available | |

| Honeybee | Apis mellifera | Acute Oral LD₅₀ (µ g/bee ) | - | Data Not Available | |

| Earthworm | Eisenia fetida | 14-day LC₅₀ (mg/kg soil) | - | Data Not Available | [1] |

Standardized Experimental Protocols

Where specific experimental data for this compound is unavailable, understanding the standard methodologies is crucial for interpreting future studies and identifying data gaps. The following protocols are based on internationally recognized OECD (Organisation for Economic Co-operation and Development) guidelines for testing the effects of chemicals.

Avian Acute Oral Toxicity (Based on OECD Guideline 223)

-

Objective: To determine the acute oral toxicity (LD₅₀) of a substance in birds after a single dose.

-

Test Species: Typically Northern Bobwhite (Colinus virginianus) or Mallard (Anas platyrhynchos).

-

Methodology: The test substance is administered orally via gavage to birds that have been fasted. A limit test is often performed first at 2000 mg/kg body weight. If mortality occurs, a full dose-range-finding study is conducted with multiple dose groups (at least three) and a control group.

-

Exposure Duration: Single dose, followed by an observation period of at least 14 days.

-

Endpoints: The primary endpoint is mortality, used to calculate the LD₅₀. Sublethal effects, such as changes in behavior, appearance, and body weight, are also recorded.

Earthworm Acute Toxicity Test (Based on OECD Guideline 207)

-

Objective: To assess the acute toxicity of a substance to earthworms in artificial soil.

-

Test Species: Eisenia fetida.

-

Methodology: Adult earthworms are introduced into prepared artificial soil that has been treated with a range of concentrations of the test substance.

-